Celastrol Celastrol Celastrol is a pentacyclic triterpenoid that is 24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid bearing an oxo substituent at position 2, a hydroxy substituent at position 3 and two methyl groups at positions 9 and 13. An antioxidant and anti-inflammatory agent. Potently inhibits lipid peroxidation in mitochondria and inhibits TNF-alpha-induced NFkappaB activation. Also shown to inhibit topoisomerase II activity in vitro (IC50 = 7.41 muM). It has a role as an antioxidant, an anti-inflammatory drug, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an antineoplastic agent, a Hsp90 inhibitor and a metabolite. It is a pentacyclic triterpenoid and a monocarboxylic acid.
Celastrol is a natural product found in Celastrus paniculatus, Tripterygium wilfordii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 34157-83-0
VCID: VC21331601
InChI: InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1
SMILES:
Molecular Formula: C29H38O4
Molecular Weight: 450.6 g/mol

Celastrol

CAS No.: 34157-83-0

VCID: VC21331601

Molecular Formula: C29H38O4

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

Celastrol - 34157-83-0

Description

Celastrol, also known as tripterine, is a pentacyclic triterpene quinone methide compound derived from the root extracts of plants such as Tripterygium wilfordii (Thunder God Vine) and Tripterygium regelii (Regel's threewingnut) . It has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and anti-diabetic effects .

Biological Activities of Celastrol

Celastrol exhibits a wide range of biological activities, making it a promising compound for treating various diseases.

Anti-Inflammatory and Antioxidant Effects

Celastrol inhibits the NF-κB pathway by directly inhibiting IKKα and β kinases, inactivating CDC37 and p23 (HSP90 co-chaperones), and inhibiting proteasome function . This results in reduced inflammation and oxidative stress, which are beneficial in treating conditions like rheumatoid arthritis and other autoimmune diseases .

Metabolic Effects

Celastrol has been found to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for Type 2 diabetes . It also exhibits obesity-controlling effects by enhancing leptin sensitivity and reducing food intake .

Neuroprotective Effects

Celastrol has demonstrated neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's .

In Vivo and In Vitro Studies

  • Anti-Obesity Effects: Celastrol reduces body weight and fat accumulation in mice fed a high-fat diet by inhibiting negative regulators of leptin .

  • Liver Protection: It alleviates non-alcoholic fatty liver disease (NAFLD) by decreasing lipid synthesis and improving antioxidant defenses .

  • Cancer Models: Celastrol inhibits cancer cell proliferation and tumor growth in various models, including colorectal cancer .

Molecular Targets

Molecular TargetsEffects of Celastrol
IKKα and β KinasesDirect Inhibition
CDC37 and p23Inactivation
ProteasomeInhibition
NF-κB PathwayDownregulation
Sirt1Upregulation
Srebp-1cDownregulation

Potential Therapeutic Applications

Given its broad spectrum of biological activities, celastrol is being explored as a therapeutic agent for various chronic diseases:

  • Inflammatory and Autoimmune Diseases: Rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .

  • Neurodegenerative Disorders: Alzheimer's disease, Parkinson's disease .

  • Metabolic Disorders: Obesity, Type 2 diabetes .

  • Cancer: Various types, including colorectal cancer .

Challenges and Future Directions

Despite its promising pharmacological properties, celastrol faces challenges such as gastrointestinal side effects and the need for further clinical trials to establish its safety and efficacy in humans . Additionally, it must undergo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays before it can be considered for clinical use .

CAS No. 34157-83-0
Product Name Celastrol
Molecular Formula C29H38O4
Molecular Weight 450.6 g/mol
IUPAC Name (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Standard InChI InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1
Standard InChIKey KQJSQWZMSAGSHN-JJWQIEBTSA-N
Isomeric SMILES CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O
Canonical SMILES CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O
Physical Description Solid
Synonyms 3-Hydroxy-2-oxo-24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid; Tripterin; (9b,13a,14b,20a)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid
Reference Senger, D., et al., Science, 219, 983 (1983)
PubChem Compound 122724
Last Modified Aug 15 2023

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